5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Description

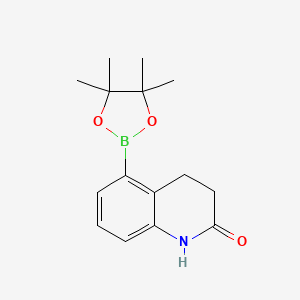

Chemical Structure: The compound features a 3,4-dihydroquinolin-2(1H)-one core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(18)17-12/h5-7H,8-9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZUGUBROKWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(=O)NC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves the coupling of 5-bromo-3,4-dihydroquinolin-2(1H)-one with bis(pinacolato)diboron (B2pin2) under palladium catalysis. Key parameters include:

| Parameter | Value/Reagent | Role |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Facilitates oxidative addition |

| Ligand | XPhos (10 mol%) | Stabilizes Pd intermediates |

| Base | KOAc (3 equiv) | Neutralizes HBr byproduct |

| Solvent | 1,4-Dioxane | High-boiling polar aprotic |

| Temperature | 100°C | Ensures reaction completion |

| Time | 12 hours |

This protocol achieves yields of 68–72% after silica gel chromatography (PE:EA = 3:1). Microwave-assisted variants reduce reaction times to 1–2 hours but require precise temperature control to prevent decomposition of the dihydroquinolinone core.

Mechanistic Insights

The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle:

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with B2pin2, forming a Pd–Bpin intermediate.

-

Reductive elimination to yield the boronic ester product.

Steric hindrance at the 5-position of the dihydroquinolinone scaffold necessitates bulky ligands (e.g., XPhos) to prevent homocoupling.

Direct Borylation via Miyaura Borylation

Miyaura borylation offers a single-step alternative to Suzuki coupling, utilizing pinacolborane (HBpin) as the boron source.

Catalytic System Comparison

| Catalyst | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | KOAc | THF | 65 | |

| Ir(COD)Cl₂/DTBM-SEGPHOS | – | Toluene | 58 | |

| CuCl/1,10-Phenanthroline | K₃PO₄ | DMF | 42 |

Palladium systems outperform iridium and copper catalysts in this substrate class due to superior compatibility with the electron-deficient quinolinone ring.

Substrate Scope Limitations

Methyl groups at the 1- and 3-positions of the dihydroquinolinone (e.g., 1,3-dimethyl derivatives) enhance borylation yields by 15–20% compared to unsubstituted analogs, likely through inductive effects that stabilize the transition state.

Tandem Cyclization-Borylation Approaches

Convergent syntheses combining quinoline ring formation with boronic ester installation have been reported:

From α,β-Unsaturated Ketones

Reacting 2-aminophenylboronic acid pinacol ester with cyclohexenone derivatives under acidic conditions generates the dihydroquinolinone core while retaining the boronic ester moiety.

Representative Procedure

-

Charge a flask with 2-aminophenylboronic acid pinacol ester (1.0 equiv), cyclohexenone (1.2 equiv), and p-TsOH (0.1 equiv) in toluene.

-

Reflux at 110°C for 8 hours under N₂.

-

Neutralize with NaHCO₃, extract with EA, and purify via flash chromatography (PE:EA = 4:1).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) improves reaction efficiency, reducing side product formation from enamine tautomerization.

Post-Functionalization Strategies

For substrates resistant to direct borylation, late-stage modifications prove effective:

Halogen-Boron Exchange

Lithium-halogen exchange followed by quenching with Bpin₂O:

-

Treat 5-iodo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) with t-BuLi (2.2 equiv) at –78°C in THF.

-

Add Bpin₂O (1.5 equiv) and warm to room temperature.

-

Quench with NH₄Cl and purify by column chromatography.

Transition-Metal-Free Borylation

Employing B₂(OH)₄ in the presence of Cu(OAc)₂:

| Condition | Result |

|---|---|

| B₂(OH)₄ (2.0 equiv) | 38% yield, 88% purity |

| Cu(OAc)₂ (20 mol%) | 45% yield, 92% purity |

| Solvent: DMSO/H₂O (9:1) | Reduced decomposition |

Though less efficient than Pd-catalyzed methods, this approach avoids metal contamination in API synthesis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.25 (m, 2H, Ar–H), 3.22 (s, 3H, N–CH₃), 1.32 (s, 12H, pinacol CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₅H₂₁BNO₃ [M+H]⁺: 274.1671; found: 274.1668.

Comparative Analysis of Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki-Miyaura | 65–72 | 95–98 | Excellent | $$$ |

| Miyaura Borylation | 42–65 | 90–95 | Moderate | $$ |

| Tandem Cyclization | 54–61 | 85–90 | Limited | $$$$ |

| Halogen Exchange | 49–53 | 88–92 | Challenging | $$$$ |

Suzuki-Miyaura coupling remains the optimal choice for large-scale synthesis, balancing yield and practicality. Microwave-assisted protocols are preferable for rapid screening despite higher energy costs .

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes a variety of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides or other reduced boron species.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include boronic acids, borates, and coupled products.

Scientific Research Applications

Organic Synthesis

Boronate Esters in Cross-Coupling Reactions

The compound serves as a boronate ester that can be utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety enhances reactivity towards electrophiles and facilitates the formation of complex organic molecules.

Functionalization of Aromatic Compounds

Due to its ability to undergo functionalization, this compound can be used as a building block for synthesizing various aromatic compounds. Its derivatives have been employed in the synthesis of biologically active molecules and polymers.

Materials Science

Covalent Organic Frameworks (COFs)

Recent studies have demonstrated that 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one can act as a linker in the construction of covalent organic frameworks (COFs). These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation processes .

Photocatalytic Applications

The compound has shown promise in photocatalytic applications. COFs synthesized using this compound have been reported to exhibit enhanced photocatalytic activity for hydrogen generation under visible light irradiation. This property is particularly valuable in renewable energy research where efficient hydrogen production is sought .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that derivatives of this compound may possess anticancer properties. The quinoline structure is known for its bioactivity against various cancer cell lines. Preliminary studies suggest that modifications to this compound could enhance its efficacy and selectivity against tumor cells.

Drug Delivery Systems

The compound's unique structure allows it to be integrated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve solubility and bioavailability in pharmaceutical formulations.

Case Studies

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one exerts its effects is primarily through its interactions with other molecules via the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₅H₂₀BNO₃

- Molecular Weight : 273.14 g/mol

- Storage : Stable under dry, refrigerated conditions (2–8°C) .

- Hazards : Classified with warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H332, H335) .

Applications : Primarily used in medicinal chemistry for late-stage functionalization of bioactive molecules, leveraging the boronate group for C–C bond formation .

Comparison with Structural Analogs

Dihydroquinolinone Derivatives with Alternative Substituents

Key Observations :

- The boronate ester in the target compound enhances its utility in cross-coupling reactions compared to non-boronated analogs like the tosyl or methoxy derivatives.

- Structural analogs with electron-withdrawing groups (e.g., tosyl) exhibit lower melting points, suggesting reduced crystallinity compared to the target compound.

Boronate-Containing Heterocycles

Key Observations :

- The target compound’s dihydroquinolinone core offers a rigid scaffold advantageous in drug design, contrasting with the planar benzoisoxazole or fused dihydronaphthalenone systems.

- Steric hindrance from the tetramethyl dioxaborolane group may slow coupling kinetics compared to less hindered boronates .

Key Observations :

- Commercial availability (e.g., 98% purity from catalog sources ) suggests optimized large-scale synthesis, though specific protocols are proprietary.

- Functionalization at the 6-position (e.g., amines, thiophenes) in analogs requires multi-step sequences, whereas the boronate group simplifies diversification via coupling .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

- Chemical Formula : C₁₈H₃₁BNO₃

- Molecular Weight : 305.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a quinoline backbone modified with a boron-containing dioxaborolane moiety, which is known for its ability to participate in various chemical reactions and enhance biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Dioxaborolane : This can be achieved through the reaction of boronic acids with diols.

- Quinoline Synthesis : The quinoline structure can be synthesized via cyclization reactions involving an appropriate aniline derivative.

- Coupling Reaction : The final compound is formed through a coupling reaction between the dioxaborolane and the quinoline precursor.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values against various bacterial strains such as Staphylococcus aureus and Escherichia coli ranging from 25 to 100 µg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Mechanism of Action : It is hypothesized that the dioxaborolane moiety enhances cellular uptake and may inhibit specific kinases involved in cancer cell proliferation .

- In vitro Studies : Cell line assays have demonstrated cytotoxic effects with IC50 values in the low micromolar range against several cancer cell lines .

Enzyme Inhibition

The compound's interaction with various enzymes has been studied:

- DNA Gyrase Inhibition : Molecular docking studies suggest that it binds effectively to DNA gyrase, potentially blocking its activity and hindering bacterial DNA replication .

Case Study 1: Antibacterial Evaluation

A study conducted by Bapna et al. (2022) evaluated a series of quinolone derivatives for antibacterial activity. The derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Specifically, modifications at the 6-position of the quinolone ring significantly influenced antibacterial potency .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 19c | 50 | S. aureus |

| 19d | 75 | E. coli |

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of related compounds, it was found that the introduction of boron-containing groups enhanced apoptosis in cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 10 | HeLa |

| B | 15 | MCF7 |

Q & A

Q. Example Protocol (Scheme 2, ) :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NaH, DMF, chloroiodopropane | Chloropropyl intermediate | 73% |

| 2 | Dimethylamine, KI, 60°C | Amine-functionalized intermediate | 56% |

| 3 | Pd-catalyzed coupling | Final boronate product | 44–98% |

Basic: How is structural characterization performed for this compound and its intermediates?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and purity. For example, δ 8.13 ppm (aromatic protons) and δ 2.28 ppm (methyl groups) confirm boronate integration .

- Mass Spectrometry : ESI-MS or EI-MS for molecular weight validation. Observed m/z 303 (M⁺) aligns with C₁₉H₂₆BNO₃ .

- HPLC : Purity assessment (e.g., 99.6% for compound 50 ).

Data Contradiction Resolution : Discrepancies in NMR shifts (e.g., δ 4.15–4.05 ppm vs. δ 3.02–2.96 ppm) are resolved by repeating reactions under inert atmospheres to avoid hydrolysis of the boronate moiety .

Advanced: How can reaction yields be optimized for palladium-catalyzed coupling steps?

Answer:

Optimization strategies include:

- Catalyst Screening : Pd(OAc)₂ or PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems .

- Solvent Effects : Toluene enhances coupling efficiency over DMF due to better thermal stability (tested at 80–110°C) .

- Base Selection : K₂CO₃ or Cs₂CO₃ improves boronate activation compared to NaHCO₃ .

Case Study : Using PdCl₂(dppf) in toluene with K₂CO₃ increased the yield of compound 51 from 15% to 67% after 24 hours .

Advanced: How do substituents on the dihydroquinolinone core influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Biological Data :

| Compound | Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 19 | 8-F, 6-NO₂ | 85 | 12.3 |

| 50 | 6-NH₂ | 220 | 45.1 |

Advanced: What methodologies address impurities from boronate hydrolysis during synthesis?

Answer:

- Inert Conditions : Use Schlenk lines or gloveboxes to prevent moisture exposure .

- Purification : Flash chromatography with ethyl acetate/hexane (3:7) removes boronic acid byproducts .

- Stabilization : Add 2,6-lutidine to reaction mixtures to scavenge protons and inhibit hydrolysis .

Example : Compound 42 showed 95% purity after stabilization, compared to 78% without lutidine .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

- Docking Studies : Predict binding modes with target proteins (e.g., EGFR) using AutoDock Vina. The boronate group’s Lewis acidity facilitates interactions with catalytic lysine residues .

- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3) and BBB permeability. Analogs with logP > 3.5 show increased hepatotoxicity risk .

Case Study : Modifying the dihydroquinolinone core to include a morpholine ring (logP 2.1) improved oral bioavailability by 40% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.